Cas no 175135-32-7 (2-Amino-4-(3,4-difluorophenyl)thiazole)
2-Amino-4-(3,4-difluorophenyl)thiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,4-Difluorophenyl)thiazol-2-amine
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Thiazolamine,4-(3,4-difluorophenyl)-
- 3-AMINO-2-(2,4-DIFLUOROPHENOXY)PYRIDINE
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
- BUTTPARK 41\03-35
- TIMTEC-BB SBB005523
- 4-(3,4-DIFLUORO-PHENYL)-THIAZOL-2-YLAMINE
- 2-Amino-4-(3,4-difluorophenyl)-1,3-thiazole
- CBMicro_015289
- 2-Thiazolamine, 4-(3,4-difluorophenyl)-
- PS-6385
- SDCCGMLS-0065858.P001
- DTXSID80351663
- 175135-32-7
- Oprea1_681760
- NDCSJUJQMRFHEX-UHFFFAOYSA-N
- Cambridge id 5118984
- 4-(3,4-Difluorophenyl)-2-thiazolamine
- MFCD00052876
- CS-0157111
- BIM-0015045.P001
- W-206092
- A811728
- SCHEMBL126685
- 4-[3,4-bis(fluoranyl)phenyl]-1,3-thiazol-2-amine
- AKOS000263475
- 4-(3,4-Difluorophenyl)thiazol-2-ylamine
- CHEBI:194713
- FT-0611073
- 2-Amino-4-(3,4-difluorophenyl)thiazole, 97%
- EN300-08123
- 4-(3,4-diluorophenyl)-1,3-thiazol-2-amine
- 4-(3,4-difluorophenyl)-thiazol-2-ylamine
- JUT
- STK894172
- DB-017610
- BBL021459
-
- MDL: MFCD00052876
- Inchi: 1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
- InChI Key: NDCSJUJQMRFHEX-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CC(=C(C=1)F)F
Computed Properties
- Exact Mass: 212.02200
- Monoisotopic Mass: 212.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2A^2
- XLogP3: 2.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: 121-125 °C (lit.)
- Boiling Point: 361.8±27.0 °C at 760 mmHg
- Flash Point: 172.6±23.7 °C
- Refractive Index: 1.577
- PSA: 67.15000
- LogP: 3.25170
- Vapor Pressure: No data available
2-Amino-4-(3,4-difluorophenyl)thiazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R22
- Storage Condition:Store at 4 ° C, -4 ° C is better
2-Amino-4-(3,4-difluorophenyl)thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Amino-4-(3,4-difluorophenyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EP627-200mg |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 200mg |
¥103.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EP627-1g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 1g |
¥344.0 | 2022-02-28 | |
| TRC | A609108-100mg |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A609108-500mg |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A609108-1g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 1g |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 008188-1g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008188-5g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 008188-25g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 25g |
£84.00 | 2022-03-01 | |
| Fluorochem | 008188-100g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 100g |
£290.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A182118-1g |
2-Amino-4-(3,4-difluorophenyl)thiazole |
175135-32-7 | 98% | 1g |
¥199.90 | 2023-09-04 |
2-Amino-4-(3,4-difluorophenyl)thiazole Suppliers
2-Amino-4-(3,4-difluorophenyl)thiazole Related Literature
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Dejan Simi?,Milan Zari?,Ivana Nikoli?,Radica ?ivkovi?-Zari?,Petar ?anovi?,Aleksandar Ko?ovi?,Ivana Radojevi?,Ivana Rakovi?,Sandra Jovi?i? Mili?,?or?e Petrovi?,Danijela Stojkovi?,Nenad Vukovi?,Miroslava Ka?ániová,Milena Vuki?,Verica Jevti? Dalton Trans. 2022 51 1191
Additional information on 2-Amino-4-(3,4-difluorophenyl)thiazole
Introduction to 2-Amino-4-(3,4-difluorophenyl)thiazole (CAS No. 175135-32-7) and Its Emerging Applications in Chemical Biology
2-Amino-4-(3,4-difluorophenyl)thiazole, identified by the chemical identifier CAS No. 175135-32-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, a scaffold that is widely recognized for its pharmacological relevance and has been extensively studied for its role in drug discovery. The presence of both amino and difluorophenyl substituents in its molecular structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in medicinal chemistry.
The thiazole ring is a key pharmacophore in many bioactive molecules, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties. The introduction of fluorine atoms at the 3,4-difluorophenyl position enhances the lipophilicity and metabolic stability of the compound, which are critical factors for drug efficacy and bioavailability. This modification has been strategically employed in the development of novel therapeutic agents, where fluorine atoms play a pivotal role in modulating receptor binding and improving pharmacokinetic profiles.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease pathways. 2-Amino-4-(3,4-difluorophenyl)thiazole has emerged as a compound of interest due to its potential interactions with biological targets involved in inflammation, cancer, and neurodegenerative diseases. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies. The amino group at the 2-position provides a site for further derivatization, allowing chemists to fine-tune the properties of the compound for specific therapeutic applications.
The difluorophenyl moiety contributes to the electron-deficient nature of the molecule, which can be advantageous in designing molecules with high binding affinity to biological targets. Fluoro-substituted aromatic rings are well-documented for their ability to enhance binding interactions by increasing hydrophobicity and reducing metabolic degradation. This feature has been leveraged in the development of next-generation drugs where optimal interaction with biological macromolecules is essential for therapeutic efficacy.
Advances in computational chemistry and high-throughput screening have accelerated the discovery process for novel bioactive compounds like 2-Amino-4-(3,4-difluorophenyl)thiazole. Molecular docking studies have been conducted to predict potential binding modes of this compound with target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts by identifying promising leads that can be further optimized through synthetic chemistry.
The synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for preclinical and clinical investigations. The use of advanced catalytic systems and green chemistry principles has also contributed to sustainable production processes, aligning with global efforts to minimize environmental impact.
One of the most compelling aspects of 2-Amino-4-(3,4-difluorophenyl)thiazole is its versatility as a building block for drug discovery. By modifying different functional groups within its structure, chemists can generate libraries of derivatives with tailored biological activities. This flexibility has led to several innovative approaches in medicinal chemistry, where combinatorial chemistry and library screening techniques have been employed to identify lead compounds with enhanced potency and selectivity.
The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are exploring its utility in agrochemicals and material science, where thiazole derivatives have shown promise as intermediates for synthesizing novel compounds with desirable properties. The unique combination of electronic and steric features makes 2-Amino-4-(3,4-difluorophenyl)thiazole a versatile molecule with broad industrial relevance.
As our understanding of biological pathways continues to evolve, so does the demand for innovative chemical tools to study these processes. 2-Amino-4-(3,4-difluorophenyl)thiazole represents a significant contribution to this landscape, offering researchers a powerful tool for exploring new frontiers in chemical biology. Its unique structural features and potential biological activities position it as a cornerstone compound in ongoing efforts to develop next-generation therapeutics.
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